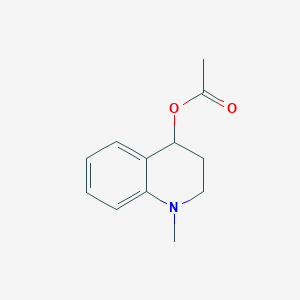

1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

Description

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

(1-methyl-3,4-dihydro-2H-quinolin-4-yl) acetate |

InChI |

InChI=1S/C12H15NO2/c1-9(14)15-12-7-8-13(2)11-6-4-3-5-10(11)12/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

KYFJGZVIBPSWHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCN(C2=CC=CC=C12)C |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization and Mechanism

The reaction employs n-Bu₄NBD₄ (tetrabutylammonium deuteride) as a deuterium source and NaOD for deuterium exchange, achieving 65% yield under argon atmosphere. Cyclic voltammetry experiments confirmed that the reaction proceeds via a radical mechanism, where MeCN acts as both solvent and methylene donor. Key parameters include:

-

Current density : 10 mA/cm²

-

Temperature : Room temperature

-

Electrolyte : n-Bu₄NBD₄ (1.75 mmol per 0.5 mmol substrate)

This method avoids traditional hydrogen gas, reducing explosion risks, but requires specialized equipment for large-scale applications.

Catalytic Hydrogenation and Functionalization

Patent literature describes a multi-step process for introducing substituents to tetrahydroquinoline cores, adaptable for synthesizing 1-methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate.

Palladium-Catalyzed Coupling

The core tetrahydroquinoline structure is synthesized via palladium-catalyzed coupling of aniline derivatives with electron-deficient alkenes. For example:

-

Catalyst : Pd(OAc)₂ (2 mol%)

-

Ligand : 2-(di-tert-butylphosphino)biphenyl

-

Solvent : Toluene or 1,4-dioxane

-

Base : NaOtBu

-

Temperature : 100°C

Subsequent acetylation of the 4-hydroxy intermediate is achieved using acetyl chloride in dimethylformamide (DMF) with diisopropylethylamine (DIPEA) as a base, yielding the acetate derivative.

Diastereoselective Annulation Reactions

A [4+2] annulation strategy between α-halogeno hydrazones and electron-deficient olefins enables the construction of functionalized tetrahydroquinolines. This method was adapted to synthesize indole-containing analogs but can be modified for acetate derivatives.

Reaction Conditions and Yield

-

Substrates : α-Chloro hydrazone (1a) and methyl vinyl ketone

-

Base : KOH (2 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0°C to room temperature

-

Yield : 47–91% with >20:1 dr

The cis-electron-poor heterodiene intermediate reacts with acetylated dienophiles to install the acetate group post-annulation.

Mechanochemical Synthesis via Ball Milling

High-speed vibratory ball milling (HSVBM) offers a solvent-free route to tetrahydroquinoline derivatives using heteropoly acids (e.g., phosphomolybdic acid, PMA) as catalysts.

Procedure and Efficiency

-

Reagents : Aniline (1 mmol), N-vinyl acetamide (2.1 mmol), PMA (10 mol%)

-

Equipment : Stainless steel jar with 10 mm ball

-

Frequency : 80 Hz

-

Time : 1–3 hours

-

Yield : 87% (gram-scale)

Post-milling acetylation with acetic anhydride in ethyl acetate introduces the acetate group, avoiding column chromatography.

Comparative Analysis of Methods

Physicochemical Data of Key Intermediates

The precursor 1,2,3,4-tetrahydroquinolin-4-ol (CAS 24206-39-1) exhibits:

-

Molecular formula : C₉H₁₁NO

-

Boiling point : 295.9±29.0°C

-

Density : 1.2±0.1 g/cm³

Acetylation shifts the NMR signals, with the acetate methyl group appearing at δ 2.05–2.10 (singlet) in CDCl₃.

Chemical Reactions Analysis

Synthetic Formation via Pictet-Spengler Reaction

The compound is synthesized through a Pictet-Spengler cyclization , where an aldehyde or ketone reacts with an amine under acidic catalysis. This method enables efficient construction of the tetrahydroquinoline scaffold .

Mechanistically, the reaction proceeds through imine formation, followed by cyclization to generate the six-membered ring . Substituents on the aromatic ring and steric effects of the methyl group influence reaction efficiency.

Electrochemical Functionalization

Recent advances in electrochemistry enable C–H activation and functionalization at the tetrahydroquinoline core. For example:

Electrochemical Alkylation

This method avoids stoichiometric oxidants and enables regioselective modification at the 2-position .

Ester Hydrolysis and Transesterification

The acetate group undergoes hydrolysis under basic or enzymatic conditions:

Hydrolysis to Carboxylic Acid

| Condition | Result |

|---|---|

| NaOH (aq.) | Yields 1-methyl-1,2,3,4-tetrahydroquinolin-4-ol |

| Lipase catalysis | Selective cleavage with >80% conversion |

Transesterification with methanol or ethanol proceeds via nucleophilic acyl substitution, forming methyl/ethyl esters.

Cyclization to Tetrahydroquinolinones

Under strong acidic conditions (e.g., polyphosphoric acid), the compound participates in electrophilic cyclization to form tetrahydroquinolin-2-one derivatives :

| Reaction Pathway | Outcome |

|---|---|

| Step 1 | Acylation with Meldrum’s acid derivatives |

| Step 2 | Cyclization via intramolecular attack |

| Yield | 21–78% (dependent on substituents) |

Mechanistic studies reveal that electron-donating groups (EDGs) on the acylating agent promote unexpected dimerization pathways, yielding bis-tetrahydroquinoline products .

Biological Activity-Driven Modifications

In drug development contexts, the compound serves as a precursor for VEGFR2 inhibitors. Key modifications include:

Structure-Activity Relationship (SAR) Highlights

| Derivative | Modification | IC₅₀ (U87-MG cells) |

|---|---|---|

| 4m | Chlorophenylpyrimidinylmethylene | 4.20 μM |

| 4q | Fluorophenyl substituent | 8.00 μM |

| TMZ (control) | – | 92.90 μM |

These analogues exhibit enhanced anti-glioblastoma activity due to improved binding to VEGFR2 kinase (docking scores: −9.9 to −12.2 kcal/mol) .

Stability and Side Reactions

-

Thermal Degradation : Decomposition occurs above 200°C, releasing acetic acid and forming quinoline byproducts.

-

Oxidation : Susceptible to auto-oxidation at the 1-methyl position under ambient light, necessitating inert storage conditions.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a lead compound in drug discovery and development, particularly for neuroprotective agents.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it has been shown to inhibit free radical generation and protect against oxidative stress . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Properties

Physicochemical Properties

Biological Activity

1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a tetrahydroquinoline core with an acetate group. This unique structure is associated with various pharmacological activities. The synthesis of this compound can be achieved through several methods, including microwave-assisted reactions and traditional organic synthesis techniques.

Synthesis Methods

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

This compound has shown potential antimicrobial properties against a range of pathogens. Studies suggest that it can inhibit the growth of specific bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Analgesic Effects

In animal models, particularly in neuropathic pain models, this compound demonstrated significant analgesic effects. For instance, it was effective in reducing thermal hyperalgesia and tactile allodynia in rats when administered at doses of 30 mg/kg .

Nitric Oxide Synthase Inhibition

The compound has been evaluated for its ability to inhibit nitric oxide synthase (nNOS), an enzyme involved in pain pathways. Structure–activity relationship (SAR) studies revealed that certain derivatives possess selective nNOS inhibition properties, which could be beneficial for treating conditions like migraine and chronic pain .

Study on Analgesic Properties

In a study by researchers focusing on tetrahydroquinoline derivatives, this compound was tested for its analgesic efficacy. The study utilized the L5/L6 spinal nerve ligation model and found that the compound significantly reduced pain-related behaviors in treated rats compared to control groups .

Antimicrobial Efficacy Assessment

A separate investigation assessed the antimicrobial activity of various tetrahydroquinoline derivatives including this compound. The results indicated that this compound exhibited notable inhibitory effects against Gram-positive bacteria and certain fungi .

Q & A

Q. What are the recommended synthetic routes for 1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl acetate?

The compound can be synthesized via reduction and functionalization steps. For example, a reduction step using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature, followed by treatment with thionyl chloride (SOCl₂) in chloroform, has been employed for structurally related tetrahydroquinoline derivatives . Subsequent acetylation steps may involve reacting the hydroxyl group with acetic anhydride or acetyl chloride. Purification typically involves column chromatography or recrystallization to isolate the acetate derivative.

Q. Which characterization techniques are critical for confirming the structure of this compound?

Key methods include:

- ¹³C-NMR and ¹H-NMR to confirm the methyl, acetate, and tetrahydroquinoline backbone .

- IR spectroscopy to identify ester (C=O) and N–H stretches .

- Melting point analysis (e.g., derivatives like 1-Tosyl-2,3-dihydroquinolin-4(1H)-one show sharp melting points at 94.6–95.2°C, indicating purity) .

- High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) for molecular formula validation .

Q. What safety precautions are essential when handling this compound?

Based on safety data for structurally similar tetrahydroquinolines:

- Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, lab coat) .

- Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

- In case of exposure, rinse thoroughly with water and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the acetylation step?

Variables to test include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base conditions (e.g., pyridine) for esterification.

- Solvent polarity : Polar aprotic solvents (e.g., dichloromethane) may improve reaction efficiency.

- Temperature control : Mild heating (40–60°C) can enhance reaction kinetics without promoting side reactions. Monitor progress via TLC or in situ NMR, and isolate the product using gradient elution in column chromatography .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

- Perform 2D-NMR experiments (COSY, HSQC, HMBC) to assign overlapping signals and confirm connectivity .

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

- Cross-validate with X-ray crystallography if single crystals are obtainable (see and for analogous structural confirmations) .

Q. What experimental strategies are suitable for evaluating biological activity?

- In vitro assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using fluorometric or colorimetric methods.

- Toxicological profiling : Adapt protocols from studies on tetrahydroquinoline derivatives, such as acute toxicity testing in model organisms (e.g., zebrafish) and cytotoxicity assays (e.g., MTT on human cell lines) .

- Metabolic stability : Use liver microsomes to assess oxidative metabolism and half-life.

Q. How can crystallographic data resolve ambiguities in stereochemistry?

- Grow single crystals via slow evaporation in solvents like ethanol or ethyl acetate.

- Perform X-ray diffraction to determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding patterns in the crystal lattice) .

- Refine data using software like SHELX or OLEX2, and deposit results in crystallographic databases (e.g., CCDC) .

Notes on Data Interpretation

- Contradictory melting points : If discrepancies arise, verify purity via HPLC and repeat measurements under controlled conditions (e.g., heating rate calibration) .

- Spectral anomalies : Consider tautomerism or conformational flexibility in the tetrahydroquinoline ring, which may lead to dynamic NMR effects at higher temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.